![molecular formula C15H13N3O2S B5732319 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide CAS No. 5482-77-9](/img/structure/B5732319.png)

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

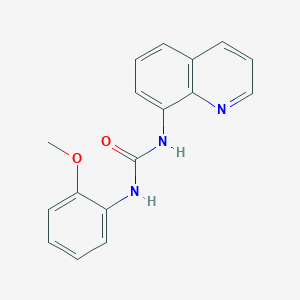

“N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide” is a complex organic compound. It contains a phenylethyl group, a thiadiazole ring, and a furamide moiety . These components are often found in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its phenylethyl, thiadiazole, and furamide components. Detailed structural analysis would require experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

The structural motif of MLS000106968, which includes a 2-phenylethylamine scaffold, is significant in medicinal chemistry. This structure is present in various therapeutic agents and has been explored for its binding affinity to different receptors . For instance, branched sulfamides incorporating the 1-phenyl-2-phenethylamine scaffold have been found to be potent inhibitors of human carbonic anhydrase, which is a target for the treatment of conditions like glaucoma and epilepsy .

Enantioselective Synthesis

Compounds like MLS000106968 are used in enantioselective synthesis as chiral inducers or auxiliaries. This application is crucial in the production of enantiomerically pure pharmaceuticals, where the chirality of a drug can significantly impact its efficacy and safety . The 1-phenylethylamine moiety of MLS000106968 can be utilized to induce chirality during the synthesis of complex molecules.

Organic Synthesis and Catalysis

In organic synthesis, MLS000106968-related structures are employed as intermediates in the construction of more complex molecules. They can also act as catalysts or ligands in asymmetric reactions, facilitating the formation of desired products with high selectivity .

Analytical Chemistry

The compound’s derivatives can be used in analytical chemistry, particularly in chromatography as stationary phases for the separation of mixtures. This application is essential for the purification of compounds and the analysis of complex samples .

Neuroscience Research

Given the similarity of the compound’s structure to neurotransmitters, MLS000106968 can be used in neuroscience research to study the function of dopaminergic neurons, which are involved in processes such as voluntary movement and mood regulation .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOWSASWQGANHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970165 |

Source

|

| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

CAS RN |

5482-77-9 |

Source

|

| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)

![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)

![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)